6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation . This method is advantageous due to its high yield and short reaction times.
Another method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly method results in the formation of the target compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation.
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as the mechanochemical method developed by Liu and coworkers . This method utilizes azinium-N-imines and nitriles in the presence of copper acetate to achieve high yields through a [3 + 2] cycloaddition reaction.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Pb(OAc)4, POCl3
Reduction: NaBH4
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can act as an enzyme inhibitor, affecting pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused ring system.
1,2,4-Triazolo[4,3-a]pyrazine: This compound has a similar triazole ring but is fused with a pyrazine ring.
1,2,4-Triazolo[1,5-a]pyrimidine: This compound has a pyrimidine ring fused with the triazole ring.
Uniqueness
6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
IUPAC Name |
6-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-7-8-12-14-13(15-16(12)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAPEEVXUQFNQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)C3=CC=CC=C3)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291506 | |
Record name | MLS002693968 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-26-4 | |
Record name | MLS002693968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002693968 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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